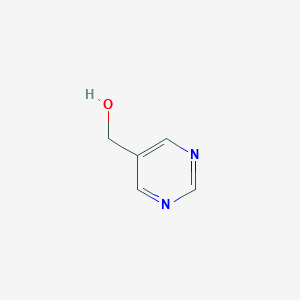
Chlorhydrate de 4-hydrazinylphénol
Vue d'ensemble
Description
4-Hydrazinylphenol hydrochloride is a chemical compound that is related to various research areas, including organic synthesis and material science. While the provided papers do not directly discuss 4-Hydrazinylphenol hydrochloride, they do provide insights into similar compounds and their synthesis, molecular structure, and chemical properties, which can be extrapolated to understand 4-Hydrazinylphenol hydrochloride.
Synthesis Analysis
The synthesis of related hydrazine derivatives is well-documented. For instance, the synthesis of a novel hydrazone derivative is described, which involves characterizing the compound by spectroscopic methods and X-ray diffraction . Another study reports the synthesis of ethyl 4-hydrazinobenzoate hydrochloride, which is characterized by FT-IR, NMR, and X-ray diffraction . Additionally, a simple synthesis method for hydrazinylidene derivatives is presented, which involves a 1:1:1 addition reaction under mild conditions . The synthesis of 4-(4-hydrazinylphenoxy)phthalonitrile is also reported, which includes nucleophilic aromatic displacement and subsequent reactions to introduce N-heterocycles . These methods could potentially be adapted for the synthesis of 4-Hydrazinylphenol hydrochloride.
Molecular Structure Analysis
The molecular and crystal structure of related compounds has been analyzed using experimental methods and theoretical calculations. For example, a hydrazone derivative's molecular geometry and vibrational frequencies were calculated using density functional theory (DFT) and compared with X-ray diffraction data . Ethyl 4-hydrazinobenzoate hydrochloride's crystal structure was determined, revealing how component ions are linked by hydrogen bonds to form complex sheets . These studies provide a framework for understanding the molecular structure of 4-Hydrazinylphenol hydrochloride.
Chemical Reactions Analysis
The papers provided do not directly discuss the chemical reactions of 4-Hydrazinylphenol hydrochloride. However, they do mention the degradation of related compounds and the identification of degradation products using techniques like GC-MS . The synthesis papers also imply that hydrazine derivatives can undergo various chemical reactions, such as nucleophilic aromatic displacement and reactions with dicarbonyl compounds to form N-heterocycles . These insights can help predict the reactivity and potential chemical transformations of 4-Hydrazinylphenol hydrochloride.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are characterized using various spectroscopic and crystallographic techniques. The IR spectrum analysis, supported by DFT calculations, provides insights into hydrogen bonding . The crystallographic study of ethyl 4-hydrazinobenzoate hydrochloride highlights the importance of intermolecular hydrogen bonds in determining the compound's physical properties . These studies suggest that 4-Hydrazinylphenol hydrochloride may also exhibit specific physical and chemical properties influenced by its molecular structure and intermolecular interactions.
Applications De Recherche Scientifique
Synthèse pharmaceutique
Chlorhydrate de 4-hydrazinylphénol : est utilisé dans la synthèse d'ingrédients pharmaceutiques actifs (API). Son rôle dans la chimie en flux continu a été mis en évidence pour son efficacité dans la fabrication de composés médicamenteux, y compris la synthèse, l'analyse en ligne, la purification et la formulation finale . La réactivité et la stabilité de ce composé en font un excellent candidat pour le développement de nouveaux produits pharmaceutiques.
Synthèse organique
En synthèse organique, le This compound sert de bloc de construction polyvalent. Il est impliqué dans la synthèse de divers composés organiques, y compris les dérivés de la pipéridine, qui sont essentiels pour la chimie médicinale . Ses propriétés facilitent une variété de réactions, telles que la cyclisation et l'amination, essentielles à la création de molécules organiques complexes.
Recherche chimique
Le composé est largement utilisé dans la recherche chimique pour ses diverses applications en synthèse pharmaceutique et organique. Il est un étalon de référence précieux pour les tests et le contrôle qualité en laboratoire, garantissant la précision et la fiabilité des résultats expérimentaux .
Chimie analytique
This compound : est essentiel en chimie analytique, en particulier dans les méthodes spectroscopiques comme la RMN, la CLHP, la LC-MS et la UPLC . Ces techniques s'appuient sur le comportement cohérent et prévisible du composé pour analyser et quantifier avec précision d'autres substances.
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
4-Hydrazinylphenol hydrochloride is a synthetic analog of 8-hydroxyquinoline . It is primarily used in industrial processes as a base catalyst . It has been shown to catalyze oxidations and aminations of carbonyls, including the synthesis of esters and amides .
Mode of Action
The compound interacts with its targets (carbonyls) to catalyze oxidations and aminations . This results in the synthesis of esters and amides
Result of Action
The primary result of the action of 4-Hydrazinylphenol hydrochloride is the synthesis of esters and amides through the catalysis of oxidations and aminations of carbonyls
Analyse Biochimique
Biochemical Properties
It is known that hydrazine derivatives can participate in various biochemical reactions . They can act as catalysts in the oxidation and amination of carbonyls, including the synthesis of esters and amides . The specific enzymes, proteins, and other biomolecules that 4-Hydrazinylphenol hydrochloride interacts with are yet to be identified.
Molecular Mechanism
The molecular mechanism of action of 4-Hydrazinylphenol hydrochloride is not well-defined. It is known that hydrazine derivatives can interact with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
4-hydrazinylphenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O.ClH/c7-8-5-1-3-6(9)4-2-5;/h1-4,8-9H,7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMYDSLWPONVSKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





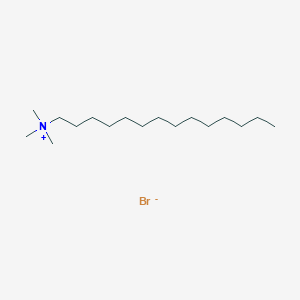

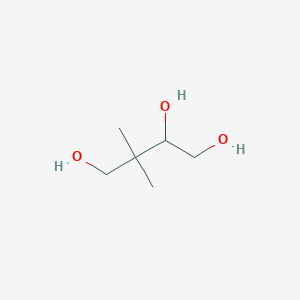
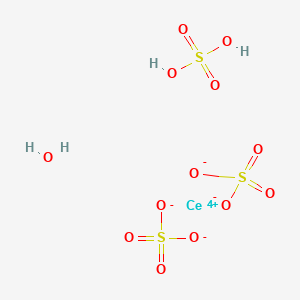


![Naphtho[2,1-d]thiazol-2(3H)-one](/img/structure/B107343.png)

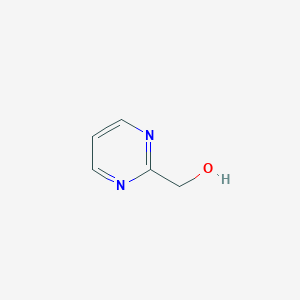
![(R)-N-[5-(2-Bromo-1-hydroxyethyl)-2-(phenylmethoxy)phenyl]formamide](/img/structure/B107349.png)
